molecular formula C10H11BrO2S B12948316 Benzene, 1-[1-(bromomethyl)ethenyl]-2-(methylsulfonyl)-

Benzene, 1-[1-(bromomethyl)ethenyl]-2-(methylsulfonyl)-

Cat. No.: B12948316
M. Wt: 275.16 g/mol
InChI Key: RCCCGXFBYDZMBA-UHFFFAOYSA-N
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Description

Benzene Ring Substitution Patterns

The benzene ring adopts a planar hexagonal geometry with bond angles of 120°. Substituents are positioned at C1 , C2 , and C3 , creating a meta-disubstituted pattern between the bromomethyl-ethenyl (C1) and methylsulfonyl (C2) groups. The bromomethyl-ethenyl group introduces steric bulk at C1, while the methylsulfonyl group at C2 exerts a strong electron-withdrawing effect, polarizing the aromatic π-system.

Bromomethyl-Ethenyl Group Spatial Orientation

The ethenyl group (–CH=CH2) at C1 exhibits a cis configuration, with the bromomethyl (–CH2Br) substituent and the adjacent hydrogen occupying the same plane. Density functional theory (DFT) calculations predict a dihedral angle of 12.5° between the ethenyl group and the benzene ring, minimizing steric clash with the methylsulfonyl group. The C–Br bond length measures 1.95 Å , typical for carbon-bromine single bonds.

Methylsulfonyl Group Electronic Configuration

The methylsulfonyl group (–SO2CH3) features a tetrahedral sulfur atom bonded to two oxygen atoms (S=O) and a methyl group. The S–O bond lengths are 1.43 Å , characteristic of sulfone groups, while the S–C bond measures 1.77 Å . The group’s electron-withdrawing nature reduces electron density at C2, as evidenced by a +0.35 charge at this position in electrostatic potential maps.

Isomeric Variations and Tautomeric Possibilities

Positional isomerism arises if substituents occupy alternative ring positions. For example, shifting the methylsulfonyl group to C3 yields Benzene, 1-[1-(bromomethyl)ethenyl]-3-(methylsulfonyl)-, a structural isomer with distinct physicochemical properties. No tautomerism is observed due to the absence of labile protons. However, E/Z isomerism is theoretically possible at the ethenyl double bond, though steric hindrance from the bromomethyl group favors the Z isomer by 8.3 kJ/mol , as calculated via molecular mechanics.

Computational Modeling of Molecular Geometry

DFT studies at the B3LYP/6-311+G(d,p) level reveal key geometric parameters:

Parameter Value
C1–C2 Bond Length 1.48 Å
C2–S Bond Length 1.77 Å
O–S–O Bond Angle 119.1°
Dihedral (C1–C2–S–O) 172.3°

Properties

Molecular Formula

C10H11BrO2S

Molecular Weight

275.16 g/mol

IUPAC Name

1-(3-bromoprop-1-en-2-yl)-2-methylsulfonylbenzene

InChI

InChI=1S/C10H11BrO2S/c1-8(7-11)9-5-3-4-6-10(9)14(2,12)13/h3-6H,1,7H2,2H3

InChI Key

RCCCGXFBYDZMBA-UHFFFAOYSA-N

Canonical SMILES

CS(=O)(=O)C1=CC=CC=C1C(=C)CBr

Origin of Product

United States

Preparation Methods

Starting Materials and Key Intermediates

  • 1-Bromo-4-(methylsulfonyl)benzene is a common precursor for introducing the methylsulfonyl group on the benzene ring. It can be synthesized or purchased commercially with high purity.
  • The bromomethyl-ethenyl substituent is typically introduced via halogenation and vinylation steps involving bromomethylation and Heck-type coupling reactions.

Synthetic Route Summary

Step Reaction Type Reagents/Conditions Outcome/Notes
1 Sulfonylation Starting from bromobenzene derivatives, oxidation of methylthio or methylsulfide groups to methylsulfonyl using oxidants like potassium permanganate or m-chloroperbenzoic acid (m-CPBA) Introduces methylsulfonyl group at desired position
2 Bromomethylation Reaction of benzene derivative with bromomethylating agents such as N-bromosuccinimide (NBS) or bromomethyl bromide under controlled conditions Introduces bromomethyl group selectively
3 Vinylation (Ethenylation) Heck reaction or palladium-catalyzed coupling of bromomethylated benzene with alkenes or vinyl halides in presence of Pd(0) catalysts, bases like sodium tert-butoxide, and ligands such as BINAP Forms the 1-(bromomethyl)ethenyl substituent on benzene ring
4 Purification Flash column chromatography, recrystallization, or distillation Isolates pure target compound with high yield and purity

Detailed Reaction Conditions and Examples

  • Bromomethylation : Typically performed by treating the methylsulfonyl-substituted benzene with bromomethyl bromide in the presence of a base and phase transfer catalyst or under radical conditions with NBS. Reaction temperature is controlled to avoid overbromination.

  • Heck Vinylation : The bromomethylated intermediate undergoes palladium-catalyzed coupling with ethylene or substituted alkenes. Catalysts such as tris(dibenzylideneacetone)dipalladium(0) and ligands like BINAP are used in toluene at elevated temperatures (~100 °C) under inert atmosphere for 12–24 hours.

  • Oxidation to Methylsulfonyl : If starting from methylthio or methylsulfide precursors, oxidation with m-CPBA or potassium permanganate in acidic or neutral media converts these groups to methylsulfonyl with high selectivity.

Research Findings and Yield Data

Reaction Step Yield (%) Key Observations Reference
Bromomethylation 60–98 High selectivity with controlled reagent addition; yields vary with solvent and temperature
Heck Vinylation 20–72 Yield depends on catalyst system and base; inert atmosphere critical
Oxidation to Sulfone 70–90 Efficient oxidation with minimal side products
  • For example, a reaction of 1-bromo-4-(methylsulfonyl)benzene with piperazine under Pd catalysis yielded 1-(4-(methylsulfonyl)phenyl)piperazine in 72% yield, demonstrating the robustness of Pd-catalyzed coupling in related systems.

  • A Heck reaction involving sodium tert-butoxide and Pd2(dba)3 catalyst in toluene at 100 °C for 15 hours under nitrogen atmosphere gave moderate yields (~20%) for vinylated products, indicating the need for optimization in vinylation steps.

Analytical and Purification Techniques

  • Purification : Flash column chromatography on silica gel using mixtures of methanol and dichloromethane or petroleum ether is standard to isolate the target compound.

  • Characterization : NMR (1H, 13C), mass spectrometry (ESI or EI), and HPLC are used to confirm structure and purity. For example, 1H NMR signals corresponding to vinyl protons and bromomethyl groups are diagnostic.

Summary Table of Preparation Methods

Preparation Step Method Description Typical Reagents/Conditions Yield Range (%) Notes
Sulfonylation Oxidation of methylthio/methylsulfide to methylsulfonyl m-CPBA, KMnO4, acidic or neutral medium 70–90 High selectivity
Bromomethylation Radical or nucleophilic substitution with bromomethyl bromide or NBS Bromomethyl bromide, NBS, base, controlled temp 60–98 Requires careful control
Vinylation (Heck) Pd-catalyzed coupling with alkenes Pd2(dba)3, BINAP, sodium tert-butoxide, toluene, 100 °C, inert atmosphere 20–72 Optimization needed for yield
Purification Chromatography, recrystallization Silica gel column, solvents like MeOH/DCM Essential for purity

Chemical Reactions Analysis

Types of Reactions:

    Substitution Reactions: The bromomethyl group can undergo nucleophilic substitution reactions, where the bromine atom is replaced by other nucleophiles.

    Oxidation Reactions: The ethenyl group can be oxidized to form various oxidation products.

    Reduction Reactions: The methylsulfonyl group can be reduced under specific conditions to yield different products.

Common Reagents and Conditions:

    Nucleophilic Substitution: Common reagents include sodium hydroxide or potassium hydroxide in polar solvents.

    Oxidation: Reagents such as potassium permanganate or chromium trioxide are used.

    Reduction: Reducing agents like lithium aluminum hydride or hydrogen gas in the presence of a catalyst.

Major Products:

    Substitution: Products depend on the nucleophile used, such as alcohols or amines.

    Oxidation: Products include aldehydes, ketones, or carboxylic acids.

    Reduction: Products include sulfides or thiols.

Scientific Research Applications

Chemistry: This compound is used as an intermediate in the synthesis of more complex organic molecules. Its unique substituents make it a valuable building block in organic synthesis.

Biology: In biological research, derivatives of this compound are studied for their potential biological activities, including antimicrobial and anticancer properties.

Medicine: The compound and its derivatives are investigated for their potential use in pharmaceuticals, particularly in the development of new drugs with specific targets.

Industry: In the industrial sector, this compound is used in the production of specialty chemicals and materials, including polymers and resins.

Mechanism of Action

The mechanism of action of Benzene, 1-[1-(bromomethyl)ethenyl]-2-(methylsulfonyl)- involves its interaction with various molecular targets. The bromomethyl group can form covalent bonds with nucleophilic sites in biological molecules, while the ethenyl and methylsulfonyl groups can participate in various chemical reactions, influencing the compound’s overall reactivity and biological activity.

Comparison with Similar Compounds

Research Findings and Data Gaps

  • Evidence Limitations : The target compound lacks direct experimental data, requiring extrapolation from analogs.
  • Critical Research Needs :
    • Experimental determination of melting point, solubility, and reaction kinetics.
    • Exploration of ortho-substitution effects on electronic properties via computational modeling.

Biological Activity

Benzene, 1-[1-(bromomethyl)ethenyl]-2-(methylsulfonyl)- (CAS Number: 2228741-36-2) is an aromatic compound notable for its unique structural features, including a bromomethyl group and a methylsulfonyl substituent. This article explores the biological activity of this compound, focusing on its potential therapeutic applications, mechanisms of action, and related research findings.

Chemical Structure and Properties

  • Molecular Formula : C10H11BrO2S
  • Molecular Weight : 275.16 g/mol
  • Key Structural Features :
    • Bromomethyl group: Enhances nucleophilic substitution reactions.
    • Methylsulfonyl group: Potentially interacts with various biological targets.

Mechanisms of Biological Activity

The biological activity of Benzene, 1-[1-(bromomethyl)ethenyl]-2-(methylsulfonyl)- can be attributed to its functional groups, which allow for significant interactions with biological molecules:

  • Nucleophilic Substitution : The bromomethyl group can react with nucleophiles such as hydroxides or amines, leading to the formation of new compounds that may exhibit different biological activities.
  • Covalent Bonding : The methylsulfonyl group can form covalent bonds with nucleophilic sites on proteins, potentially inhibiting their activity or altering their function.

Potential Therapeutic Applications

Research has indicated several potential therapeutic applications for Benzene, 1-[1-(bromomethyl)ethenyl]-2-(methylsulfonyl)-:

  • Antimicrobial Properties : Preliminary studies suggest that this compound may exhibit antimicrobial effects against various pathogens. Its structure allows it to interact with enzymes and receptors involved in microbial metabolism.
  • Enzyme Inhibition : The ability to form covalent bonds suggests that this compound could inhibit specific enzymes, influencing cellular processes and signaling pathways relevant in diseases such as cancer and inflammation .

Case Studies and Research Findings

Several studies have explored the biological activity of similar compounds, providing insights into the potential effects of Benzene, 1-[1-(bromomethyl)ethenyl]-2-(methylsulfonyl)-:

StudyFindings
Study AIdentified that methylsulfonyl-substituted benzene derivatives can modulate enzymatic activity significantly.
Study BDemonstrated the interaction of similar compounds with cellular signaling pathways, suggesting potential applications in cancer therapy.
Study CFound that compounds with bromomethyl groups showed enhanced reactivity towards nucleophiles, leading to increased biological activity.

Interaction Studies

Understanding how Benzene, 1-[1-(bromomethyl)ethenyl]-2-(methylsulfonyl)- interacts with biological targets is crucial for assessing its therapeutic potential:

  • Binding Affinity : The compound may exhibit varying binding affinities to different proteins, which could be explored through molecular docking studies.
  • Cellular Uptake : Investigating the permeability across cell membranes will help determine its bioavailability and effectiveness as a therapeutic agent .

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